molecular formula C20H26N4O2 B7133274 N-(1-benzoylpiperidin-4-yl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide

N-(1-benzoylpiperidin-4-yl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7133274
M. Wt: 354.4 g/mol
InChI Key: DAPGTYOMJZTMPP-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their significant pharmacological properties and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14(2)17-13-18(23(3)22-17)19(25)21-16-9-11-24(12-10-16)20(26)15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPGTYOMJZTMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylpiperidin-4-yl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a benzoyl chloride to form the benzoylpiperidine intermediate. This intermediate is then reacted with a pyrazole carboxamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoylpiperidin-4-yl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-benzoylpiperidin-4-yl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-4-yl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-acetohydrazide
  • N-(1-benzylpiperidin-4-yl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide

Uniqueness

N-(1-benzoylpiperidin-4-yl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research applications.

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